molecular formula C8H9F3N2 B13108071 (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No.: B13108071
M. Wt: 190.17 g/mol
InChI Key: CHQOZJPSZZECLU-RXMQYKEDSA-N
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Description

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)pyridine and a chiral amine precursor.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as crystallization and distillation, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-(Trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    1-(4-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in various research fields.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1

InChI Key

CHQOZJPSZZECLU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N

Origin of Product

United States

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